molecular formula C11H19FN2O B1413418 (4-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone CAS No. 2022431-23-6

(4-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone

Cat. No.: B1413418
CAS No.: 2022431-23-6
M. Wt: 214.28 g/mol
InChI Key: XRHBCTSKXXLQHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone is a chemical compound with the molecular formula C11H19FN2O. It is characterized by the presence of a fluorine atom attached to a piperidine ring, which is further connected to another piperidine ring via a methanone group.

Scientific Research Applications

(4-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic effects.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound is not specified in the sources I found. Piperidine derivatives can exhibit a wide range of biological activities, but the specific actions depend on the exact structure of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone typically involves the reaction of 4-fluoropiperidine with piperidin-3-ylmethanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability of the compound for commercial applications. The use of advanced purification techniques, such as chromatography, helps in obtaining the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

(4-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the substituent introduced .

Comparison with Similar Compounds

Similar Compounds

  • (4-Fluoropiperidin-1-yl)(piperidin-2-yl)methanone
  • (4-Fluoropiperidin-1-yl)(piperidin-4-yl)methanone
  • (4-Fluoropiperidin-1-yl)(piperidin-3-yl)ethanone

Uniqueness

(4-Fluoropiperidin-1-yl)(piperidin-3-yl)methanone is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(4-fluoropiperidin-1-yl)-piperidin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19FN2O/c12-10-3-6-14(7-4-10)11(15)9-2-1-5-13-8-9/h9-10,13H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHBCTSKXXLQHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)N2CCC(CC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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